Dimethylthexylsilyl chloride

Catalog No.
S774743
CAS No.
67373-56-2
M.F
C8H19ClSi
M. Wt
178.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylthexylsilyl chloride

CAS Number

67373-56-2

Product Name

Dimethylthexylsilyl chloride

IUPAC Name

chloro-(2,3-dimethylbutan-2-yl)-dimethylsilane

Molecular Formula

C8H19ClSi

Molecular Weight

178.77 g/mol

InChI

InChI=1S/C8H19ClSi/c1-7(2)8(3,4)10(5,6)9/h7H,1-6H3

InChI Key

KIGALSBMRYYLFJ-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C)[Si](C)(C)Cl

Canonical SMILES

CC(C)C(C)(C)[Si](C)(C)Cl

Dimethylthexylsilyl chloride is an organosilicon compound with the molecular formula C8_8H19_{19}ClSi and a molecular weight of approximately 178.77 g/mol . This compound features a silicon atom bonded to two dimethyl groups and a thexyl group, which contributes to its unique properties. At room temperature, dimethylthexylsilyl chloride is typically a colorless liquid that is both flammable and corrosive, making it essential to handle it with care in laboratory settings .

Protecting Reagent

One of the primary uses of Chloro(dimethyl)thexylsilane in scientific research is as a protecting reagent for alcohols and other functional groups. It reacts readily with hydroxyl groups (OH) to form a silyl ether, masking their reactivity while allowing transformations on other parts of the molecule. This temporary protection allows for selective modifications and subsequent removal of the silyl group under mild conditions, leaving the original functional group intact. [, ]

Synthesis of Functional Materials

Chloro(dimethyl)thexylsilane serves as a precursor in the synthesis of various functional materials. Notably, it is employed in the preparation of:

  • Silicon naphthocyanines: These are a class of phthalocyanine dyes containing silicon atoms. They possess attractive properties like intense color, thermal stability, and semiconducting behavior, making them valuable for applications in solar cells, organic electronics, and sensors. []
  • Cyclodextrin derivatives: Cyclodextrins are cyclic oligosaccharides with a cage-like structure that can encapsulate various guest molecules. Modifying cyclodextrins with Chloro(dimethyl)thexylsilane groups enhances their solubility and facilitates their use as chiral stationary phases in chromatography, a technique for separating mixtures based on their molecular interactions. []
Typical of silyl chlorides. Notably, it can undergo hydrolysis in the presence of water, leading to the formation of silanol compounds. The general reaction can be represented as follows:

R2SiCl2+2H2OR2Si OH 2+2HCl\text{R}_2\text{SiCl}_2+2\text{H}_2\text{O}\rightarrow \text{R}_2\text{Si OH }_2+2\text{HCl}

Where R represents the organic groups attached to silicon. This hydrolysis reaction is crucial for synthesizing siloxane polymers and other silicon-based materials.

Additionally, dimethylthexylsilyl chloride can react with alcohols and amines to form corresponding silyl ethers and silyl amines, respectively. For example:

R2SiCl2+2R OHR2Si OR 2+2HCl\text{R}_2\text{SiCl}_2+2\text{R OH}\rightarrow \text{R}_2\text{Si OR }_2+2\text{HCl}

This reactivity makes it a valuable reagent in organic synthesis for protecting functional groups.

Dimethylthexylsilyl chloride can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with 2,3-dimethyl-2-butene. The general synthetic route is as follows:

  • Starting Materials: Chlorotrimethylsilane and 2,3-dimethyl-2-butene.
  • Reaction Conditions: The reaction typically requires an inert atmosphere (e.g., nitrogen) and may involve heating.
  • Product Isolation: After completion, the product can be purified through distillation or chromatography .

Other methods may involve variations in starting materials or catalysts to optimize yield and purity.

Dimethylthexylsilyl chloride finds applications primarily in organic synthesis as a silylation agent. It is used for:

  • Protecting Groups: It serves as a protecting group for alcohols and amines during multi-step syntheses.
  • Surface Modifications: The compound can modify surfaces to enhance hydrophobicity or adhesion properties in various materials.
  • Synthesis of Silicones: It is also employed in the production of silicone-based polymers and materials due to its reactivity towards hydroxyl-containing compounds.

Dimethylthexylsilyl chloride shares similarities with other silyl chlorides but possesses unique characteristics due to its specific structure. Here are some comparable compounds:

CompoundMolecular FormulaKey Features
DimethyldichlorosilaneSi(CH3_3)2_2Cl2_2Widely used precursor for silicones
TrimethylchlorosilaneSi(CH3_3)3_3ClCommonly used in silicone synthesis
PhenyltrichlorosilaneSi(C6_6H5_5)Cl3_3Used for introducing phenyl groups into polymers

Uniqueness: Dimethylthexylsilyl chloride's unique structure allows for specific reactivity patterns not found in simpler silyl chlorides. Its branched thexyl group imparts distinct steric effects that influence its reactivity and application potential compared to linear or less sterically hindered analogs.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

67373-56-2

Wikipedia

Dimethylthexylsilyl chloride

Dates

Modify: 2023-08-15

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